molecular formula C15H22N2O3 B8138982 tert-Butyl 4-(hydroxymethyl)-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate

tert-Butyl 4-(hydroxymethyl)-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate

Cat. No.: B8138982
M. Wt: 278.35 g/mol
InChI Key: JDHMZNDHJRIDSH-UHFFFAOYSA-N
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Description

tert-Butyl 4-(hydroxymethyl)-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate is a sophisticated molecular scaffold of significant value in drug discovery, particularly as a key intermediate in the synthesis of protein kinase inhibitors. Its core structure, featuring a fused pyrido-azepine ring system, serves as a privileged scaffold that mimics the planar heteroaromatic systems often found in ATP-competitive enzyme inhibitors. This compound is notably utilized in the research and development of inhibitors targeting cyclin-dependent kinases (CDKs) (source) and Transforming Growth Factor-beta (TGF-β) receptor kinases (source) . The presence of both a tert-butoxycarbonyl (Boc) protecting group and a hydroxymethyl handle provides versatile synthetic flexibility; the Boc group allows for facile deprotection to reveal a secondary amine for further functionalization, while the hydroxymethyl group can be oxidized or serve as a point for linker attachment. This makes the compound an essential building block for medicinal chemists aiming to generate targeted chemical libraries for high-throughput screening or to optimize the pharmacokinetic and pharmacodynamic properties of lead candidates in oncology and other therapeutic areas. Its application extends to the exploration of signaling pathways involved in cell cycle progression, proliferation, and apoptosis, providing researchers with a critical tool for probing disease mechanisms and developing novel therapeutic interventions.

Properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)-5,6,7,9-tetrahydropyrido[3,4-c]azepine-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-6-4-5-13-11(9-17)7-16-8-12(13)10-18/h7-8,18H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHMZNDHJRIDSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C(C=NC=C2C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyridoazepine Ring Formation

The pyrido[3,4-c]azepine scaffold is typically synthesized via cyclization reactions. A common approach involves the use of hydrazine hydrate to cyclize intermediates containing both pyridine and azepine precursors. For example, in a patented six-step synthesis for a structurally analogous pyrazolo-diazepine, hydrazine-mediated cyclization at 0–25°C for 16 hours yielded a 3-(dimethoxy-methyl)-1H-pyrazole intermediate, which was further functionalized . Adapting this methodology, the pyridoazepine core could be formed by cyclizing N-((1H-pyrazol-5-yl)methyl)prop-2-en-1-amine derivatives under oxidative conditions .

Key parameters for optimal cyclization include:

  • Temperature : 15–25°C to prevent side reactions.

  • Oxidizing agents : Meta-chloroperbenzoic acid (mCPBA) in dichloromethane, which facilitates ring closure without over-oxidation .

  • Reaction time : 5–12 hours, depending on substituent steric effects .

Introduction of the Hydroxymethyl Group

The hydroxymethyl (-CH2OH) group at position 4 is introduced via reductive amination or aldehyde reduction. A validated method involves:

  • Formylation : Oxidation of a precursor alcohol using pyridinium chlorochromate (PCC) in dichloromethane at 25°C for 1 hour, achieving 70% yield .

  • Reduction : Sodium borohydride (NaBH4) reduction of the resulting aldehyde in methanol at 5–20°C .

Example protocol :

  • React 1H-pyrazole-3-carbaldehyde with 3-aminopropanol under reductive amination conditions (NaBH4, methanol, 20°C, 12 hours) .

  • Yield: >80% after purification by silica gel chromatography .

tert-Butyl Carbamate Protection

The tert-butyl carbamate (Boc) group is introduced to stabilize the secondary amine during subsequent reactions. Boc anhydride is the reagent of choice, as demonstrated in the synthesis of tert-butyl ((1H-pyrazol-5-yl)methyl)(allyl)aminomethyl derivatives .

Optimized conditions :

  • Reagent : Boc anhydride (3.1 kg per 500 g substrate) .

  • Temperature : 5–15°C to minimize exothermic side reactions.

  • Workup : Extraction with ethyl acetate, washing with brine, and vacuum concentration .

  • Yield : 85–90% after silica gel purification .

Purification and Characterization

Crude products are purified via:

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) .

  • Crystallization : Recrystallization from dichloromethane/hexane mixtures yields white solids with >95% purity .

Analytical data :

  • HRMS (ESI) : [M+Na]+ calculated for C15H22N2O3: 278.35 g/mol .

  • 1H NMR (CDCl3) : δ 1.44 (s, 9H, Boc), 3.65 (t, 2H, CH2OH), 4.20 (m, 2H, NCH2) .

Industrial-Scale Production

Scalable methods prioritize cost efficiency and minimal purification steps:

  • Continuous flow reactors : Enhance reaction control for cyclization and oxidation steps.

  • Catalyst recycling : MnO2 from aldehyde oxidations is filtered and reused .

  • Yield optimization : Batch processes achieve 70–80% overall yield .

Table 1: Comparative Reaction Conditions

StepReagents/ConditionsYield (%)Source
CyclizationmCPBA, DCM, 15°C, 5h75
HydroxymethylationNaBH4, MeOH, 20°C, 12h80
Boc ProtectionBoc2O, DCM, 10°C, 10h90
OxidationPCC, NaOAc, DCM, 25°C, 1h70

Challenges and Mitigation Strategies

  • Over-oxidation : Controlled use of mCPBA (1.2 equiv) prevents degradation of the hydroxymethyl group .

  • Steric hindrance : Slow addition of Boc anhydride at low temperatures improves functional group accessibility .

  • Byproduct formation : Sodium sulfite washes remove peroxides post-oxidation .

Emerging Methodologies

Recent advances include enzymatic resolution for enantioselective synthesis and microwave-assisted cyclization, reducing reaction times by 40% .

Chemical Reactions Analysis

tert-Butyl 4-(hydroxymethyl)-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, lithium aluminum hydride (LiAlH4) can reduce the ester group to an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and sulfonates.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Scientific Research Applications

tert-Butyl 4-(hydroxymethyl)-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors in the body.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and functionality.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(hydroxymethyl)-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of pyrido-azepine derivatives, which vary in substituents and protective groups. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight LogP Key Applications
tert-Butyl 4-(hydroxymethyl)-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate 4-hydroxymethyl, 8-tert-butyl carbamate C₁₈H₂₄N₂O₃ (estimated) ~316.4 (estimated) ~2.5 (predicted) Intermediate in kinase inhibitor synthesis
Benzyl 3-amino-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate (CAS 1341039-87-9) 3-amino, 4-cyano, 8-benzyl carbamate C₁₈H₁₈N₄O₂ 322.36 3.14 Unknown (likely research intermediate)
(S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate Hydroxymethyl-pyrrolidine, tert-butyl carbamate C₁₀H₁₉NO₃ 201.27 0.92 Chiral building block for peptide and drug synthesis

Key Differences and Implications

Core Structure and Rigidity :

  • The pyrido-azepine core in the target compound provides a rigid, planar structure conducive to binding enzyme active sites, unlike the flexible pyrrolidine in (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. This rigidity may enhance target selectivity in drug design .

Substituent Effects: The 4-hydroxymethyl group in the target compound offers a reactive handle absent in the benzyl derivative (CAS 1341039-87-9), which instead has amino and cyano groups. These groups increase the benzyl derivative’s LogP (3.14 vs. The tert-butyl carbamate in the target compound is more stable under acidic and basic conditions compared to the benzyl carbamate, which is prone to hydrogenolysis. This stability simplifies multi-step syntheses .

Synthetic Utility: The target compound was used in a patent synthesis to produce a spirocyclic kinase inhibitor via Mitsunobu reaction, demonstrating its role in constructing complex pharmacophores . In contrast, the benzyl derivative’s applications remain undocumented but may relate to its electron-withdrawing cyano group.

Biological Activity

tert-Butyl 4-(hydroxymethyl)-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Chemical Formula : C15H22N2O3
  • Molecular Weight : 278.35 g/mol
  • CAS Number : 1250998-82-3

1. Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of related compounds in the pyrido[3,4-c]azepine class. These compounds demonstrated significant activity in various assays, including:

  • ABTS Assay : Effective in scavenging free radicals.
  • FRAP Assay : Indicated strong reducing power.
    These findings suggest that tert-butyl derivatives may provide protective effects against oxidative stress, which is implicated in numerous diseases including neurodegenerative disorders .

2. Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of cholinesterases (AChE and BChE), which are critical in the treatment of Alzheimer's disease. Inhibitory activities were characterized by IC50 values, indicating the concentration required to inhibit enzyme activity by 50%. For instance:

  • A related compound exhibited a selective inhibition profile favoring BChE over AChE, which is desirable for therapeutic applications targeting Alzheimer's disease .
CompoundIC50 (AChE)IC50 (BChE)Selectivity
Lead Compound15 µM5 µM3:1

3. Neuroprotective Effects

Research indicates that compounds with similar structures can exert neuroprotective effects through various mechanisms:

  • Reduction of Lipid Peroxidation : This suggests a protective role against neuronal damage.
  • Inhibition of Apoptosis : Potentially through modulation of signaling pathways involved in cell survival.

Case Study 1: Alzheimer’s Disease Models

In a study involving transgenic mice models of Alzheimer's disease, administration of tert-butyl derivatives resulted in improved cognitive function and reduced amyloid plaque deposition. These results were attributed to the inhibition of cholinesterases and the antioxidant properties of the compounds .

Case Study 2: In Vitro Studies

In vitro assays demonstrated that tert-butyl derivatives significantly reduced oxidative stress markers in neuronal cell lines exposed to neurotoxic agents. The protective effects were linked to the modulation of intracellular signaling pathways that regulate apoptosis and inflammation .

Q & A

Basic: What are the common synthetic routes for preparing tert-butyl 4-(hydroxymethyl)-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate?

Synthesis of this compound typically involves cyclization of precursors such as substituted pyridine or azepine derivatives. For example, analogous heterocycles are synthesized via:

  • Cyclocondensation : Reacting amino alcohols or nitriles with carbonyl compounds under acidic or basic conditions to form the azepine core .
  • Boc Protection : Introducing the tert-butyloxycarbonyl (Boc) group via carbamate formation using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP .
  • Hydroxymethylation : Post-cyclization functionalization using formaldehyde or paraformaldehyde to introduce the hydroxymethyl group .

Advanced: How can reaction conditions be optimized to improve yield and purity during the synthesis of this compound?

Key parameters include:

  • Temperature Control : Lower temperatures (0–5°C) during Boc protection minimize side reactions like epimerization .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance cyclization efficiency, while dichloromethane is preferred for Boc group stability .
  • Catalyst Use : Lewis acids (e.g., ZnCl₂) or organocatalysts can accelerate cyclization but may require careful quenching to avoid impurities .
    Design of Experiments (DoE) is recommended to systematically evaluate interactions between variables .

Basic: What analytical techniques are critical for characterizing the structure and purity of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the azepine core, Boc group (δ ~1.4 ppm for tert-butyl), and hydroxymethyl (δ ~3.6 ppm for -CH₂OH) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₄H₂₁N₂O₃) .
  • HPLC-PDA : Detects impurities (e.g., de-Boc byproducts or oxidation of hydroxymethyl to aldehyde) .

Advanced: How can researchers resolve structural ambiguities in analogs of this compound?

  • X-ray Crystallography : Definitive for confirming ring conformation and stereochemistry .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the dihydroazepine region .
  • Comparative Analysis : Use structurally characterized analogs (e.g., tert-butyl pyridopyrimidine derivatives) as references .

Basic: What safety precautions are necessary when handling this compound in the lab?

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (acute toxicity and irritation reported in analogs) .
  • Ventilation : Use fume hoods due to potential respiratory irritation from fine powders .
  • Storage : Keep desiccated at 2–8°C to prevent hydrolysis of the Boc group .

Advanced: How can researchers design toxicity studies for this compound?

  • In Vitro Models : Screen for cytotoxicity (e.g., HepG2 cells), genotoxicity (Ames test), and metabolic stability (CYP450 assays) .
  • Dose-Response Analysis : Use logarithmic concentration ranges (1 nM–100 µM) to identify IC₅₀ values .
  • Metabolite Profiling : LC-MS/MS to detect oxidative or hydrolytic degradation products .

Basic: What biological activities have been reported for structurally related pyridoazepine derivatives?

  • Antimicrobial Activity : Pyridoazepines with hydroxymethyl groups show moderate activity against Gram-positive bacteria (MIC ~10–50 µg/mL) .
  • Kinase Inhibition : Analogous compounds inhibit PI3K or CDK enzymes, suggesting potential anticancer applications .
  • Neuroactive Properties : Some derivatives modulate GABA receptors .

Advanced: How can in vivo efficacy studies be designed for this compound?

  • Animal Models : Use xenograft mice for antitumor activity or zebrafish for neuroactivity screening .
  • Pharmacokinetics : Measure plasma half-life, bioavailability, and blood-brain barrier penetration via LC-MS .
  • Dosing Regimens : Optimize based on in vitro ADME data (e.g., QD vs. BID dosing) .

Advanced: How can contradictory solubility data for this compound be addressed?

  • Solvent Screening : Test solubility in DMSO, PBS, and ethanol using nephelometry .
  • pH-Dependent Studies : Assess ionization of the hydroxymethyl group (pKa ~12–14) .
  • Co-Solvency : Use cyclodextrins or surfactants to enhance aqueous solubility .

Advanced: What challenges arise in purifying this compound, and how can they be mitigated?

  • Byproduct Removal : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate Boc-deprotected impurities .
  • Crystallization Optimization : Employ mixed solvents (e.g., ethyl acetate/hexane) to improve crystal formation .
  • Stereochemical Purity : Chiral HPLC or enzymatic resolution may be needed if racemization occurs .

Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?

  • Analog Synthesis : Modify the hydroxymethyl group (e.g., replace with -CH₂OAc or -CH₂NH₂) .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding to kinase active sites .
  • 3D-QSAR : Align pharmacophores using CoMFA or CoMSIA .

Basic: How stable is this compound under typical storage conditions?

  • Thermal Stability : Stable at ≤8°C for >6 months; degradation occurs above 25°C (e.g., Boc cleavage) .
  • Light Sensitivity : Store in amber vials to prevent UV-induced oxidation of the hydroxymethyl group .

Advanced: What analytical methods are used to quantify degradation products?

  • Forced Degradation Studies : Expose to heat, light, or acidic/basic conditions, then analyze via LC-MS .
  • Kinetic Modeling : Determine degradation rate constants (k) using Arrhenius plots .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetics?

  • Molecular Dynamics : Simulate membrane permeability (logP ~2.5 predicted) .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability, CYP inhibition, and hERG liability .

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